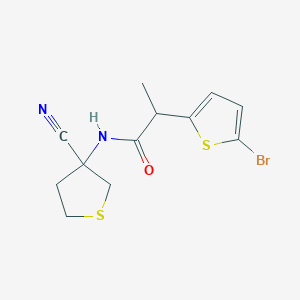
2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide, also known as BTPCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTPCP belongs to the class of thiophene-based compounds, which have been shown to have diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is its broad range of potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further development. However, one limitation of 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is its relatively low solubility, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide and its potential therapeutic applications. Finally, the development of more soluble derivatives of 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide may improve its effectiveness in various applications.
Synthesemethoden
The synthesis of 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide involves the reaction of 5-bromothiophene-2-carboxylic acid with 3-cyanothiolane and propanoyl chloride. The resulting compound has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. Additionally, 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS2/c1-8(9-2-3-10(13)18-9)11(16)15-12(6-14)4-5-17-7-12/h2-3,8H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXANCYFJHFYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride](/img/structure/B2623700.png)
![ethyl 1-[1H-indol-3-yl(oxo)acetyl]piperidine-4-carboxylate](/img/structure/B2623701.png)
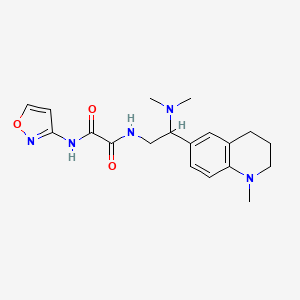
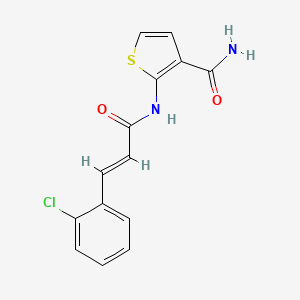
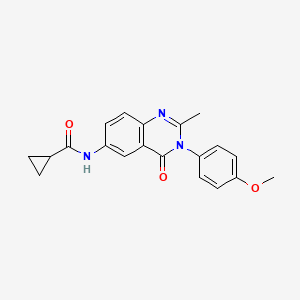
![(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B2623707.png)
![1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2623709.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-tosylpropanamide](/img/structure/B2623712.png)
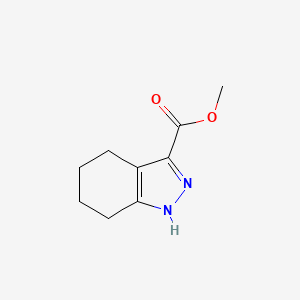

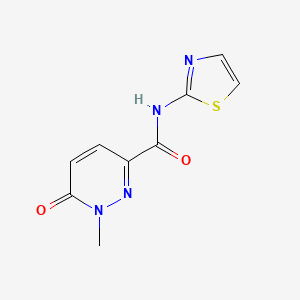
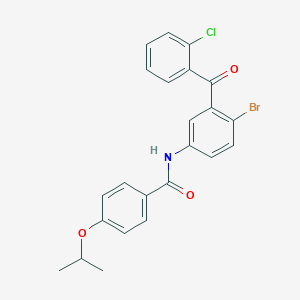
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2623719.png)
![N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide](/img/structure/B2623720.png)